1-Amino-4-ethylcyclohexanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-ethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUFCTJBJVGJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624349 | |
| Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-36-9 | |
| Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Amino 4 Ethylcyclohexanecarboxylic Acid and Its Derivatives
Stereoselective Synthesis Strategies for Cyclohexyl Amino Acids
The presence of two stereocenters in 1-amino-4-ethylcyclohexanecarboxylic acid necessitates precise control over both the absolute configuration at C1 and the relative cis/trans orientation of the amino and carboxylic acid groups.
Enantioselective Approaches in Amino Acid Synthesis
Achieving enantioselectivity in the synthesis of this compound can be approached through several modern catalytic methods. While the classical synthesis routes often yield racemic mixtures, contemporary advancements allow for the direct formation of a single enantiomer. nih.gov
One prominent strategy involves the asymmetric reductive amination of a prochiral ketone precursor, such as 4-ethylcyclohexanone (B1329521). This can be achieved using a chiral catalyst, which facilitates the enantioselective addition of an amine equivalent. For instance, chiral catalysts based on transition metals like iridium or rhodium, complexed with chiral ligands, have been shown to be effective in the asymmetric reductive amination of ketones. nih.gov The use of biocatalysts, such as engineered transaminases, also represents a powerful approach for the stereoselective amination of ketones to produce chiral amines, which can then be further processed to the target amino acid. nih.govresearchgate.net
Another significant method is the asymmetric Strecker synthesis . This involves the reaction of 4-ethylcyclohexanone with a cyanide source and a chiral amine auxiliary. nih.gov The chiral auxiliary directs the addition of the cyanide to one face of the intermediate imine, leading to an enantioenriched α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired enantiomer of this compound. nih.govwikipedia.org
The following table summarizes key enantioselective approaches applicable to the synthesis of this compound.
| Method | Precursor | Key Reagents/Catalysts | Stereochemical Control |
| Asymmetric Reductive Amination | 4-Ethylcyclohexanone | Chiral metal catalysts (e.g., Ir, Rh), Chiral ligands, Biocatalysts (Transaminases) | Catalyst-controlled facial selectivity |
| Asymmetric Strecker Synthesis | 4-Ethylcyclohexanone | Chiral amine auxiliary, Cyanide source (e.g., HCN, TMSCN) | Auxiliary-controlled diastereoselective cyanide addition |
Control of Cis/Trans Isomerism in Cyclohexanecarboxylic Acid Synthesis
The relative orientation of the amino and carboxylic acid groups on the cyclohexane (B81311) ring (cis or trans) is a critical aspect of the synthesis. The thermodynamic stability of the conformers often dictates the final product ratio, with the trans isomer generally being more stable due to the equatorial positioning of the bulky substituents.
In the synthesis of related 4-substituted aminocyclohexanecarboxylic acids, the hydrogenation of an aromatic precursor like p-aminobenzoic acid often leads predominantly to the cis isomer. google.com However, processes have been developed to either directly synthesize the trans isomer or to isomerize the cis isomer to the more stable trans form. google.comgoogleapis.com
For instance, isomerization of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid to favor the trans isomer can be achieved by heating in the presence of a base, such as sodium hydroxide (B78521) in a high-boiling solvent like trans-decalin. google.com Another approach involves the use of a Raney Nickel catalyst for the direct conversion of the cis-isomer to the trans-isomer. googleapis.com These principles can be extrapolated to the synthesis of this compound, where thermodynamic equilibration would be expected to favor the trans product.
| Isomerization Condition | Starting Material | Result | Reference |
| Heating with NaOH in trans-decalin | cis/trans mixture of 4-aminocyclohexanecarboxylic acid | Enrichment of the trans isomer | google.com |
| Raney Nickel catalyst | cis-4-Aminocyclohexanecarboxylic acid | Conversion to the trans isomer | googleapis.com |
Adaptations of Classical and Modern Amino Acid Synthesis Routes
Classical methods for amino acid synthesis can be effectively adapted for the preparation of this compound, starting from readily available cyclohexanone (B45756) precursors.
Reductive Amination of Cyclohexanone Carboxylic Acid Precursors
Reductive amination is a robust method for the formation of amines from ketones. mdpi.com In the context of synthesizing this compound, a suitable precursor would be ethyl 4-oxocyclohexanecarboxylate (B1232831) . This reaction typically proceeds by the initial formation of an imine or enamine intermediate upon reaction with ammonia (B1221849), which is then reduced in situ to the corresponding amine. researchgate.netderpharmachemica.com
A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. researchgate.netderpharmachemica.com The reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia in the presence of a reducing agent like Raney nickel under hydrogen pressure would yield a mixture of cis and trans isomers of ethyl 1-amino-4-ethylcyclohexanecarboxylate, which can then be hydrolyzed to the final carboxylic acid. researchgate.net
Application of Amidomalonate and Strecker Synthesis Analogues
The Strecker synthesis is a cornerstone of amino acid preparation, involving the one-pot reaction of a ketone, ammonia, and a cyanide source. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the starting ketone would be 4-ethylcyclohexanone . The reaction proceeds through the formation of an α-aminonitrile intermediate, which upon hydrolysis yields the target amino acid. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for generating α,α-disubstituted amino acids. nih.gov
The amidomalonate synthesis provides an alternative route. This method involves the alkylation of a diethyl acetamidomalonate with a suitable electrophile. For the synthesis of this compound, a two-step approach would be necessary. First, 4-ethylcyclohexanone could be converted to a suitable leaving group, such as a tosylate, at the 1-position after appropriate functional group manipulation. However, a more direct adaptation for this specific structure is less straightforward than the Strecker synthesis.
Derivatization Strategies for Functional Group Modulation
The amino and carboxylic acid moieties of this compound offer opportunities for a wide range of derivatization reactions to modulate its physicochemical properties or to prepare it for further applications, such as peptide synthesis.
N-Acylation: The primary amino group can be readily acylated using various acylating agents. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative. A common derivatization is the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)2O. This is a standard procedure in solid-phase peptide synthesis. google.com
Esterification: The carboxylic acid group can be converted to an ester via Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com For instance, reaction with ethanol (B145695) and HCl would yield ethyl 1-amino-4-ethylcyclohexanecarboxylate. This derivatization can be useful for improving solubility in organic solvents or for use as an intermediate in further synthetic transformations. google.com
| Functional Group | Reaction Type | Reagents | Product |
| Amino Group | N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate ((Boc)2O), Base | N-(tert-butoxycarbonyl)-1-amino-4-ethylcyclohexanecarboxylic acid |
| Carboxylic Acid Group | Fischer Esterification | Ethanol, HCl or H2SO4 | Ethyl 1-amino-4-ethylcyclohexanecarboxylate |
Amine Esterification and Amidation Reactions
The presence of both an amino group and a carboxylic acid group on the same molecule allows for a diverse range of derivatization reactions. Esterification of the carboxyl group and amidation reactions are fundamental transformations for creating derivatives of this compound.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's polarity, protect the carboxyl group, or create intermediates for further reactions. A prevalent method is Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst. Alternatively, reagents like thionyl chloride (SOCl₂) in an alcohol can efficiently produce the corresponding amino acid ester hydrochloride salt. reddit.com For amino acids with sensitive functional groups, such as a Boc-protected amine, methods like Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to avoid deprotection. reddit.com
Amidation: The formation of an amide bond is one of the most crucial reactions in organic chemistry, particularly for building peptides and other biologically relevant molecules. nih.gov Direct amidation of an amino acid with an amine is challenging due to the formation of a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. researchgate.netyoutube.com
More advanced, protecting-group-free methods have been developed using Lewis acid catalysts. nih.gov For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ or titanium tetrafluoride (TiF₄) can catalyze the direct amidation of unprotected amino acids. nih.govresearchgate.net These catalysts are believed to coordinate with the amino acid, solubilizing it in organic solvents and activating the carboxyl group for nucleophilic attack by an amine. nih.gov
Interactive Table: Common Reagents for Esterification and Amidation of Amino Acids
| Reaction Type | Reagent/Catalyst | Typical Conditions | Notes |
|---|---|---|---|
| Esterification | H₂SO₄ or HCl in Alcohol (e.g., MeOH) | Reflux | Standard Fischer esterification. |
| Esterification | Thionyl Chloride (SOCl₂) in Alcohol | 0°C to Reflux | Forms the ester hydrochloride salt; can remove acid-labile protecting groups like Boc. reddit.com |
| Amidation | EDC / HOBt | Room Temperature, in DCM or DMF | Common peptide coupling method; HOBt minimizes side reactions. |
| Amidation | Boron-based Lewis Acids (e.g., B(OCH₂CF₃)₃) | Dean-Stark, Toluene | Allows for direct amidation without protecting groups. nih.gov |
| Amidation | TiF₄ | Reflux, Toluene | Effective for both aliphatic and aromatic carboxylic acids. researchgate.net |
Industrial Synthesis Approaches for Scalable Production
For a compound like this compound to be viable for large-scale applications, its synthesis must be efficient, cost-effective, and scalable. Industrial approaches often focus on the synthesis of the closely related trans-4-aminocyclohexanecarboxylic acid derivatives, for which scalable processes have been patented. google.comgoogle.com
A primary industrial route involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid. google.comgoogle.com This reaction reduces the aromatic ring to a cyclohexane ring. A significant challenge in this synthesis is controlling the stereochemistry, as both cis and trans isomers are typically formed. The trans isomer is often the desired product for pharmaceutical applications. google.com
Key findings from industrial process development include:
One-Pot Synthesis: Processes have been developed to convert p-aminobenzoic acid derivatives directly into the desired trans-4-amino-1-cyclohexanecarboxylic acid with a high trans:cis ratio (greater than 75%) in a single step. google.com This avoids complex isomerization or separation steps.
Catalyst and Conditions: The choice of catalyst and reaction conditions is critical. Ruthenium on carbon (Ru/C) is a common catalyst used under basic conditions (e.g., NaOH solution) and hydrogen pressure. google.comgoogle.com Typical conditions involve temperatures around 100°C and hydrogen pressures of approximately 15 bar, which are considered suitable for industrial applications. google.com
Isomer Separation/Conversion: In processes where a mixture of isomers is formed, a subsequent step can be employed to isolate the desired trans product. One patented method involves the selective esterification of the cis isomer, allowing the pure trans isomer to be separated. google.comgoogle.com Another approach is to isomerize the unwanted cis isomer to the more stable trans form by treatment with a base. google.com
The development of scalable syntheses for structurally similar molecules, such as tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid), further informs potential industrial routes. researchgate.net These processes prioritize safety, cost-effectiveness, and environmental considerations, such as minimizing the use of harsh reagents and high pressures. researchgate.net
Interactive Table: Industrial Synthesis Parameters for 4-Aminocyclohexanecarboxylic Acid Derivatives
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | p-Aminobenzoic acid | google.comgoogle.com |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | google.comgoogle.com |
| Solvent | 10% Sodium Hydroxide (NaOH) in water | google.comgoogle.com |
| Temperature | ~100 °C | google.comgoogle.com |
| Hydrogen Pressure | ~15 bar | google.comgoogle.com |
| Key Outcome | One-pot synthesis achieving a trans:cis ratio > 3:1 | google.com |
Conformational Analysis and Stereochemical Impact of 1 Amino 4 Ethylcyclohexanecarboxylic Acid
Cyclohexane (B81311) Ring Conformations and Energy Minima in Substituted Systems
The cyclohexane ring is not a planar structure. A flat hexagonal arrangement would lead to significant angle strain, with C-C-C bond angles of 120° instead of the ideal tetrahedral angle of approximately 109.5°, and high torsional strain due to eclipsing hydrogen atoms. libretexts.orgwikipedia.orgmsu.edu To alleviate this strain, the ring puckers into several conformations. The most stable and predominant of these is the chair conformation . weebly.compressbooks.publibretexts.org In the chair form, all bond angles are close to the tetrahedral ideal, and all adjacent C-H bonds are staggered, resulting in a structure that is virtually free of strain. libretexts.orglibretexts.org
Other, higher-energy conformations include the boat , twist-boat , and half-chair . The boat conformation is destabilized by torsional strain from eclipsed hydrogens and a significant steric interaction between the two "flagpole" hydrogens pointing towards each other. libretexts.org The twist-boat is an energy minimum that is more stable than the boat but still significantly less stable than the chair, by about 5.5 kcal/mol. utexas.edumasterorganicchemistry.com The half-chair is a high-energy transition state on the path of interconversion between the chair and twist-boat forms. utexas.edumasterorganicchemistry.com At room temperature, the energy barrier for the "chair flip" (the interconversion from one chair form to another) is low enough to allow for rapid conversion, on the order of a million times per second. pressbooks.pub
In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (a) and equatorial (e) . msu.edulibretexts.org Axial bonds are oriented vertically, parallel to the axis of the ring, while equatorial bonds point out from the perimeter of the ring. libretexts.orgperlego.com During a chair flip, all axial positions become equatorial, and all equatorial positions become axial. pressbooks.pub
When a substituent replaces a hydrogen atom, the two chair conformers are no longer equal in energy. msu.edu A substituent in the axial position experiences steric repulsion with the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.org To avoid this strain, substituents, particularly bulky ones, preferentially occupy the equatorial position. msu.eduwikipedia.org The energetic preference for the equatorial position over the axial position is quantified by the conformational free energy difference, known as the A-value . wikipedia.orgpharmacy180.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com
| Substituent | A-value (kcal/mol) |
| -F | 0.24-0.26 ubc.caoregonstate.edu |
| -Cl | 0.4-0.53 ubc.caoregonstate.edu |
| -Br | 0.2-0.59 ubc.caoregonstate.edu |
| -OH (protic solvent) | 0.52 oregonstate.edu |
| -CN | 0.2 ubc.caoregonstate.edu |
| -NH₂ | 1.2-1.8 ubc.ca |
| -COOH | 1.2 ubc.ca |
| -CH₃ (Methyl) | 1.7-1.8 ubc.caoregonstate.edu |
| -CH₂CH₃ (Ethyl) | 1.8-2.0 ubc.ca |
| -CH(CH₃)₂ (Isopropyl) | 2.1-2.2 ubc.ca |
| -C(CH₃)₃ (tert-Butyl) | >4.5 ubc.ca |
| -C₆H₅ (Phenyl) | 2.9-3.0 ubc.ca |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
Influence of Amino and Ethyl Substituents on Conformational Preferences
The compound 1-Amino-4-ethylcyclohexanecarboxylic acid has three substituents on the cyclohexane ring: an amino group (-NH₂), a carboxylic acid group (-COOH), and an ethyl group (-CH₂CH₃). The amino and carboxyl groups are attached to the same carbon (C1), a geminal arrangement, while the ethyl group is at C4. This substitution pattern gives rise to cis and trans diastereomers, where the terms relate to the relative positions of the C1 substituents and the C4 substituent. spcmc.ac.in
Trans Isomer (trans-1-Amino-4-ethylcyclohexanecarboxylic acid)
In the trans isomer, the C1 substituents and the C4 ethyl group are on opposite sides of the ring. This allows for a conformation where all three groups can potentially occupy equatorial positions. fiveable.me
Diequatorial-equatorial Conformer: One chair form places the large ethyl group (A-value ≈ 1.8-2.0 kcal/mol) in an equatorial position. ubc.ca At C1, one substituent must be axial and the other equatorial. libretexts.org Given that the A-values for -NH₂ (≈ 1.2-1.8 kcal/mol) and -COOH (≈ 1.2 kcal/mol) are significant, the bulkier of the two would preferentially occupy the equatorial position. However, the most stable arrangement places the C4-ethyl group equatorial and allows the C1-substituents to orient themselves for minimal strain. The diequatorial conformer, with the ethyl group and the larger of the C1 substituents in the equatorial position, is overwhelmingly favored.
Diaxial-axial Conformer: The chair-flipped version would force the ethyl group into an axial position, as well as one of the C1 substituents. This would introduce substantial 1,3-diaxial steric strain, making this conformation highly energetically unfavorable.
Therefore, the equilibrium for the trans isomer lies heavily on the side of the conformer where the ethyl group and the sterically demanding C1 substituent are equatorial.
Cis Isomer (cis-1-Amino-4-ethylcyclohexanecarboxylic acid)
In the cis isomer, the C1 substituents and the C4 ethyl group are on the same side of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial. libretexts.orgspcmc.ac.in
Conformer 1 (Axial Ethyl): This conformation places the ethyl group in the high-energy axial position, incurring about 1.8-2.0 kcal/mol of steric strain. At C1, the substituents would be arranged with one equatorial and one axial.
Conformer 2 (Equatorial Ethyl): The chair flip moves the ethyl group to the more stable equatorial position. libretexts.org This, however, forces one of the C1 substituents into an axial position.
| Isomer | Most Stable Conformation | Key Features | Relative Stability |
| Trans | Ethyl group equatorial; one C1 substituent equatorial, one axial. | All large groups can occupy low-energy equatorial or pseudo-equatorial positions. Minimal steric strain. | Most Stable Isomer |
| Cis | Ethyl group equatorial; one C1 substituent axial, one equatorial. | Cannot avoid placing a bulky group in an axial position, leading to inherent steric strain. | Less Stable Isomer |
Stereochemical Implications for Molecular Recognition and Reactivity
The conformational preference of this compound has profound implications for its three-dimensional shape and, consequently, its interactions with other molecules and its chemical reactivity. fiveable.menih.gov The rigid chair conformation of the most stable isomer (the trans-diequatorial form) locks the amino, carboxylic acid, and ethyl groups into well-defined spatial orientations.
For molecular recognition, such as binding to an enzyme's active site or a cellular receptor, a precise three-dimensional arrangement of functional groups is paramount. In the preferred trans conformation, the equatorial amino and carboxylic acid groups are presented away from the bulk of the ring, making them highly accessible for forming intermolecular interactions like hydrogen bonds, ionic bonds (salt bridges), or van der Waals interactions. studysmarter.co.uk The specific distances and angles between the nitrogen of the amino group, the carbons of the cyclohexane backbone, and the carboxyl group are fixed. This pre-organized structure can lead to high-affinity binding if it complements the topology of a biological target, but it can also prevent binding if the conformation does not fit. The dynamic nature of less stable conformers or the cis isomer means that they present an average of different shapes, which can be entropically unfavorable for tight binding. nih.gov
Reactivity is also governed by stereochemistry. Functional groups in the equatorial position are generally more sterically accessible to reagents than those in the crowded axial position. weebly.com Therefore, reactions involving the amino or carboxyl groups of the most stable trans conformer are expected to proceed more readily than they would for an isomer where these groups are forced into an axial orientation. The fixed geometry also influences intramolecular reactions; for example, the ability to form an intramolecular hydrogen bond is highly dependent on the distance and orientation between the donor and acceptor groups, which is dictated by the ring's conformation. researchgate.net
Advanced Spectroscopic Techniques in Conformational Elucidation
Determining the dominant conformation of substituted cyclohexanes like this compound relies heavily on advanced spectroscopic and computational methods. studysmarter.co.uksapub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose in solution. auremn.org.br
Proton (¹H) NMR - Coupling Constants: The magnitude of the spin-spin coupling constant between adjacent protons (³J_HH_), known as the vicinal coupling constant, is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org In a chair conformation, the dihedral angle between an axial proton and an adjacent axial proton (ax-ax) is ~180°, leading to a large coupling constant (typically 8-13 Hz). Angles between axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are ~60°, resulting in much smaller coupling constants (typically 1-5 Hz). nih.gov By analyzing the splitting pattern of the proton at C4 (attached to the ethyl group), one can determine its orientation. A large coupling constant to the adjacent ring protons would confirm its axial position, while small coupling constants would indicate an equatorial position.
Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) detects interactions between protons that are close in space, regardless of whether they are bonded. Significant NOE signals between a substituent's protons and the axial protons at the 3 and 5 positions are a definitive indicator that the substituent is in an axial orientation. nih.gov
Carbon-¹³ (¹³C) NMR: The chemical shift of a carbon atom in a cyclohexane ring is also sensitive to its conformational environment. Carbons with axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect. libretexts.org
Variable Temperature (VT) NMR: At room temperature, the chair flip is fast on the NMR timescale, resulting in an averaged spectrum. masterorganicchemistry.com By cooling the sample to a sufficiently low temperature (e.g., -78 °C), this interconversion can be "frozen out," allowing for the observation of individual signals for each distinct conformer. utexas.edusikhcom.net This can allow for the direct measurement of the ratio of conformers at equilibrium.
Computational Chemistry: Molecular mechanics (e.g., MM3, MM4) and quantum mechanical calculations (ab initio or Density Functional Theory) are used to model the different possible conformations, calculate their relative energies, and predict geometric parameters like bond angles and dihedral angles. sikhcom.netnih.gov These theoretical calculations complement experimental data, helping to assign signals and providing a deeper understanding of the energetic factors that stabilize a particular conformation. sapub.org
Biological Activities and Mechanistic Investigations of 1 Amino 4 Ethylcyclohexanecarboxylic Acid Analogues
Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., GABAA and AMPA Receptors)
While direct studies on 1-amino-4-ethylcyclohexanecarboxylic acid are limited, investigations into its close analogue, 1-aminocyclohexanecarboxylic acid (Ac6c), have demonstrated its influence on the central nervous system. Ac6c has been incorporated into synthetic analogues of hemorphins, which are opioid receptor-active peptides. researchgate.netuctm.edu For example, new analogues of VV-hemorphin-7 were synthesized containing Ac6c in the peptide sequence. uctm.edu These modified peptides were subsequently evaluated for anticonvulsant activity in mouse models, suggesting that the inclusion of the cyclohexyl amino acid scaffold can modulate neurophysiological pathways. researchgate.netuctm.edu One peptide analogue of VV-hemorphin-5, which included a diaminobutanoic acid residue, demonstrated notable anticonvulsant effects. researchgate.net The use of these analogues in neurological studies points to their potential to interact with or modulate neurotransmitter systems, providing a basis for designing new agents with central nervous system activity. researchgate.net
Antitumor and Cytotoxic Potential through Metal Complex Formations
The formation of metal complexes is a recognized strategy for designing compounds with antitumor and cytotoxic properties. Amino acid derivatives serve as versatile ligands in this context. Research has shown that various metal-based coordination compounds, including those with copper (Cu), platinum (Pt), and ruthenium (Ru), can exhibit significant cytotoxic effects. researchgate.netacs.orgresearchgate.net For instance, Cu(II) complexes of certain thiosemicarbazone derivatives have demonstrated low IC₅₀ values in various human cancer cell lines. mdpi.com These complexes can induce apoptosis through the activation of caspases. mdpi.com Similarly, Cu(II) complexes with estradiol-based hybrid molecules have shown enhanced anticancer activity compared to the ligands alone. mdpi.comresearchgate.net
While direct complexation with this compound is not extensively documented, the principle is well-established with related molecules. For example, the amino acid L-Tyrosine has been used as a starting point for the synthesis of precursors to cytotoxic marine alkaloids that are expected to form metal complexes. rsc.org Furthermore, studies on platinum blues, a class of platinum complexes, have systematically investigated their formation with acid amides, highlighting the role of carboxylic acid functions in complex synthesis. acs.org The development of ruthenium-based CO-releasing molecules (CORMs) as anti-angiogenic agents in cancer therapy further underscores the potential of metal complexes in oncology. researchgate.net This body of research supports the exploration of metal complexes of cyclohexyl amino acid analogues as a potential avenue for discovering new cytotoxic agents.
Role in Amino Acid Transport and Metabolism Pathways (e.g., Blood-Brain Barrier Transport)
Analogues of this compound, particularly 1-aminocyclohexanecarboxylic acid (ACHC), have been pivotal in studying amino acid transport across the blood-brain barrier (BBB). nih.govumich.educapes.gov.br ACHC is a non-metabolizable amino acid, making it an excellent probe for transport studies without the confounding effects of cellular metabolism. nih.govebi.ac.uk
Research using in situ brain perfusion in rats has shown that ACHC crosses the BBB via a saturable transport system. nih.govcapes.gov.br This transport is mediated by the large neutral amino acid (LNAA) transporter, also known as the L-type system (LAT1). umich.edunih.gov The affinity of the transporter for ACHC is significant, with a transport Kₘ (Michaelis constant) similar to that of several natural amino acids like L-methionine and L-isoleucine, and about one-fifth that of the commonly used analogue, 1-aminocyclopentanecarboxylic acid (ACPC). nih.govcapes.gov.brebi.ac.uk The transport of ACHC can be competitively inhibited by over 85% by other LNAAs such as L-phenylalanine, confirming its reliance on this specific transport system. nih.govumich.educapes.gov.br Positron Emission Tomography (PET) studies in humans have further corroborated these findings, showing that elevating plasma phenylalanine levels significantly reduces the uptake of radiolabeled [¹¹C]ACHC into the brain, consistent with competitive inhibition at the BBB. nih.gov
Table 1: Kinetic Constants for 1-Aminocyclohexanecarboxylic Acid (ACHC) Transport Across the Blood-Brain Barrier in Rats Data obtained from in situ brain perfusion studies in the frontal cortex.
| Kinetic Parameter | Value | Unit | Description | Reference |
| Vmax | 9.7 x 10⁻⁴ | µmol/s/g | Maximum transport rate | nih.govcapes.gov.br |
| Km | 0.054 | µmol/mL | Substrate concentration at half Vmax | nih.govcapes.gov.br |
| KD | 1.0 x 10⁻⁴ | mL/s/g | Nonsaturable transport constant | nih.govcapes.gov.br |
Investigation of Antibacterial Properties in Specific Derivatives
Derivatives incorporating the aminocyclohexanecarboxylic acid scaffold have shown considerable promise as antimicrobial agents. acs.orgwisc.edunih.gov The rigid cyclic structure of trans-2-aminocyclohexanecarboxylic acid (ACHC) is particularly useful for stabilizing specific secondary structures in peptides, such as the 14-helix. acs.orgnih.gov By creating amphiphilic β-peptides that display cationic and hydrophobic residues on opposite faces of the helix, researchers have developed potent antimicrobial agents. acs.orgwisc.edu These synthetic peptides can be active against bacteria like Escherichia coli and show comparable or better activity than natural antimicrobial peptides like magainin, often with lower hemolytic activity. wisc.edunih.gov
The antibacterial efficacy is not always directly tied to the stability of the helical conformation, suggesting complex mechanisms of action. wisc.edu Other derivatives have also been developed with significant antibacterial potential. Amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Furthermore, novel phenyltriazole derivatives synthesized from aminocyclohexanecarboxylic acid have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial cell wall. researchgate.net
Table 2: Antimicrobial Activity of Selected Cyclohexyl Amino Acid Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |
| Amidrazone derivative 2c | Staphylococcus aureus | 64 µg/mL | nih.gov |
| Amidrazone derivative 2a & 2c | Mycobacterium smegmatis | 64 µg/mL | nih.gov |
| Amidrazone derivative 2b | Yersinia enterocolitica | 64 µg/mL | nih.gov |
| Phenyltriazole derivative 29 | Methicillin-resistant S. aureus (MRSA) | ≤ 4 µg/mL | researchgate.net |
| N-substituted β-amino acid 26 | S. aureus TCH-1516 | 8 µg/mL | nih.gov |
| N-substituted β-amino acid 26 | Enterococcus faecalis AR-0781 | 8 µg/mL | nih.gov |
| N-substituted β-amino acid 26 | Candida albicans AR-0761 | 16 µg/mL | nih.gov |
Enzyme Inhibition and Protein Interaction Studies with Cyclohexyl Amino Acid Analogues
The conformationally constrained nature of cyclohexyl amino acids makes them valuable components in the design of enzyme inhibitors and modulators of protein-protein interactions (PPIs). cambridge.org The rigid cyclohexyl residue can help lock a molecule into a specific bioactive conformation, such as a β-turn-like structure, which is crucial for high-affinity binding to protein targets. cambridge.org This principle has been applied to develop small-molecule inhibitors of PPIs that are otherwise difficult to target. cambridge.org For example, unnatural cyclohexyl amino acids have been incorporated into tripeptide inhibitors of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death. cambridge.org
This concept has also been used to design inhibitors for the GRB2 SH2 domain, where the cyclohexyl moiety helps to mimic a β-turn, and further macrocyclization can enhance binding affinity by over 100-fold. cambridge.org In another application, phenyltriazole derivatives of aminocyclohexanecarboxylic acid were found to target and bind to penicillin-binding protein 2a (PBP2a), which is key to the resistance mechanism of MRSA. researchgate.net There is also research suggesting the use of cyclohexyl amino acid analogues as inhibitors of enkephalin-degrading enzymes. bohrium.com These studies highlight the utility of the cyclohexyl scaffold in creating structurally defined molecules capable of specific and potent interactions with biological macromolecules.
Medicinal Chemistry Applications of 1 Amino 4 Ethylcyclohexanecarboxylic Acid As a Chemical Scaffold
Design and Synthesis of Chiral Building Blocks for Drug Development
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the chirality of a drug molecule is often critical to its efficacy and safety. nih.gov 1-Amino-4-ethylcyclohexanecarboxylic acid, possessing two stereocenters, can exist as four stereoisomers. The controlled synthesis of these individual isomers is paramount to their application as chiral building blocks in drug discovery.
While specific synthetic routes for this compound are not extensively detailed in publicly available literature, established methods for analogous aminocyclohexanecarboxylic acids can be applied. A common approach involves the derivatization of a substituted cyclohexanone (B45756). For instance, the asymmetric Strecker synthesis, employing a chiral amine like (S)- or (R)-1-phenylethylamine, can be used to introduce the amino and carboxyl functionalities with a degree of stereocontrol. nih.gov Another powerful method is the Diels-Alder reaction, which can be utilized to construct the cyclohexane (B81311) ring with defined stereochemistry. nih.gov
Once a racemic or diastereomeric mixture is obtained, chiral resolution is a critical step. Techniques such as fractional crystallization of diastereomeric salts or chiral chromatography are frequently employed to separate the desired stereoisomers. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase, for example, has been successfully used to resolve the enantiomers of various unnatural amino acids, including those with cyclohexane skeletons.
The availability of these distinct chiral isomers of this compound provides medicinal chemists with a valuable toolkit. The ethyl group at the 4-position introduces a lipophilic substituent that can be exploited to modulate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The constrained cyclohexane ring also imparts a degree of conformational rigidity, which can be advantageous in designing molecules that fit precisely into the binding site of a biological target.
Table 1: Potential Synthetic Strategies for Chiral this compound
| Synthetic Strategy | Description | Key Considerations |
| Asymmetric Strecker Synthesis | Reaction of a 4-ethylcyclohexanone (B1329521) derivative with a cyanide source and a chiral amine to form an aminonitrile, followed by hydrolysis. | Stereoselectivity depends on the chiral auxiliary used. |
| Diels-Alder Reaction | Cycloaddition reaction to form the substituted cyclohexane ring with stereochemical control. | Choice of diene and dienophile is crucial for desired stereochemistry. |
| Chiral Resolution | Separation of a racemic mixture of isomers using techniques like fractional crystallization or chiral HPLC. | Efficiency and scalability of the resolution method. |
Application in Peptide and Peptidomimetic Research and Development
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. nih.gov Peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with modified backbones or amino acid residues, are designed to overcome these limitations. jocpr.comstanford.edu
This compound is an example of a non-canonical amino acid that can be incorporated into peptide sequences to create peptidomimetics. nih.gov The rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. researchgate.net This pre-organization can enhance binding affinity to the target receptor and increase resistance to enzymatic degradation. The incorporation of such constrained amino acids has been shown to be a successful strategy in the design of potent and selective inhibitors for enzymes like calpain. jocpr.com
Table 2: Impact of Incorporating this compound into Peptides
| Feature | Impact on Peptide Properties | Rationale |
| Conformational Rigidity | Increased stability of secondary structures (e.g., helices, turns). | The cyclic nature of the amino acid restricts bond rotation in the peptide backbone. |
| Metabolic Stability | Enhanced resistance to proteolytic degradation. | The unnatural amino acid structure is not readily recognized by proteases. |
| Lipophilicity | Increased ability to cross biological membranes. | The ethyl group provides a non-polar character. |
| Structure-Activity Relationship (SAR) | Fine-tuning of binding affinity and selectivity. | The stereochemistry and substitution of the cyclohexane ring can be systematically modified. |
Role as an Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
Beyond their direct incorporation into peptidomimetics, derivatives of aminocyclohexanecarboxylic acid serve as valuable intermediates in the synthesis of a variety of small-molecule APIs. google.comgoogle.com The trans-isomer of 4-aminocyclohexanecarboxylic acid, a close analog of the title compound, is a key building block in the synthesis of Janus kinase (JAK) inhibitors and the veterinary drug Oclacitinib. google.comgoogle.com These applications highlight the potential of this compound as a versatile intermediate for a new generation of pharmaceuticals.
For example, in the development of kinase inhibitors, the cyclohexane scaffold can be used to orient key binding groups in the correct spatial arrangement to interact with the ATP-binding site of the enzyme. The ethyl group could potentially occupy a hydrophobic pocket within the active site, thereby enhancing binding affinity and selectivity.
Strategies for Scaffold Hopping in Lead Optimization Programs
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel drug candidates by replacing the core structure (scaffold) of a known active compound with a structurally different one, while maintaining or improving its biological activity. dtic.milnih.gov This approach is often employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or patent limitations. dtic.mil
The 1-amino-4-ethylcyclohexane-1-carboxylic acid framework can be utilized in scaffold hopping strategies in several ways. It can serve as a replacement for other cyclic or acyclic scaffolds in existing drug molecules. For instance, a flexible aliphatic chain in a lead compound could be replaced with the more rigid cyclohexane ring of the title compound to improve binding affinity by reducing the entropic penalty upon binding. Conversely, the this compound scaffold itself can be the starting point for further hopping, where the cyclohexane ring is replaced by other cyclic systems, such as piperidine (B6355638) or aromatic rings, to explore new chemical space and improve drug-like properties. nih.gov
The success of a scaffold hopping strategy relies on maintaining the key pharmacophoric interactions with the biological target. Computational modeling and structure-based design are often used to guide the selection of new scaffolds that can present the necessary functional groups in the correct orientation. The conformational rigidity of the this compound scaffold makes it particularly amenable to in silico analysis.
Table 3: Scaffold Hopping Approaches Involving the this compound Scaffold
| Hopping Strategy | Description | Potential Outcome |
| Ring-System Replacement | Replacing an existing scaffold (e.g., aromatic ring, flexible chain) with the 1-amino-4-ethylcyclohexane-1-carboxylic acid core. | Improved metabolic stability, novel intellectual property. |
| Scaffold Evolution | Modifying the 1-amino-4-ethylcyclohexane-1-carboxylic acid scaffold by introducing heteroatoms or altering ring size. | Exploration of new chemical space, fine-tuning of physicochemical properties. |
| Isosteric Replacement | Replacing the ethyl group or other substituents with different functional groups to modulate activity and properties. | Enhanced target binding, improved solubility. |
Consideration of Prodrug Strategies and Advanced Delivery Systems
A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentration to be effective. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This approach can be used to improve a drug's solubility, permeability, stability, and to achieve targeted delivery. nih.govnih.gov
The amino and carboxylic acid functionalities of this compound make it an ideal candidate for the design of prodrugs. For instance, the carboxylic acid group can be esterified to increase the lipophilicity of the molecule, thereby enhancing its absorption across the gastrointestinal tract. These ester prodrugs can then be hydrolyzed by esterases in the blood or target tissues to release the active carboxylic acid.
Similarly, the amino group can be modified to form a carbamate (B1207046) or an amide linkage with a promoiety. Amino acid-based prodrugs have been particularly successful, as they can be recognized by amino acid transporters in the intestine, leading to enhanced oral bioavailability. nih.gov For example, the L-valyl ester of acyclovir, valacyclovir, demonstrates significantly improved oral absorption compared to the parent drug. nih.gov A similar strategy could be employed for drug candidates containing the this compound scaffold.
Advanced drug delivery systems, such as nanoparticles and liposomes, can also be utilized to improve the therapeutic profile of drugs derived from this scaffold. These delivery systems can protect the drug from degradation, control its release over time, and target it to specific cells or tissues, thereby maximizing its efficacy and minimizing side effects.
Computational Chemistry Approaches in the Study of 1 Amino 4 Ethylcyclohexanecarboxylic Acid
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of flexible molecules like 1-Amino-4-ethylcyclohexanecarboxylic acid. The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat, and the presence of amino, carboxyl, and ethyl substituents introduces further complexity.
The conformational flexibility of the backbone in cyclic amino acids generally increases with the size of the ring. nih.gov For this compound, the ethyl group at the C4 position significantly influences the conformational preference of the cyclohexane ring. The two primary chair conformations for the cis and trans isomers would place the substituents in either axial or equatorial positions. MD simulations can track the trajectory of each atom over time, revealing the relative stabilities of these conformers and the energy barriers for interconversion. These simulations show that for similar 1-aminocycloalkane-1-carboxylic acids, the intrinsic tendency to adopt folded conformations is a key characteristic. nih.gov By analyzing the potential energy surface, the most stable, low-energy conformations can be identified. This information is crucial as the three-dimensional shape of the molecule dictates how it interacts with other molecules, including biological targets.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Substituent Positions (Amino, Carboxyl, Ethyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| trans-Chair 1 | Equatorial, Axial, Equatorial | 0.00 | 75.3 |
| trans-Chair 2 | Axial, Equatorial, Axial | 2.10 | 3.5 |
| cis-Chair 1 | Equatorial, Equatorial, Equatorial | 0.50 | 18.2 |
| cis-Chair 2 | Axial, Axial, Axial | 4.50 | 0.1 |
| Twist-Boat | - | > 5.0 | < 0.1 |
Note: This table is illustrative and represents the type of data generated from molecular modeling studies. The values are hypothetical.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure and chemical reactivity of a molecule. DFT has been effectively used to characterize the conformational and electronic properties of analogous cyclic amino acids. nih.gov For this compound, these calculations can elucidate properties derived from the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions. Such combined theoretical and experimental studies have been shown to be effective in understanding molecular conformations and hydrogen bonding patterns in complex amino acid derivatives. nih.gov
Table 2: Predicted Electronic Properties of this compound using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (amine group) |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (carboxyl group) |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.1 D | Measures overall polarity, influencing solubility |
| Mulliken Charge on N | -0.85 | Quantifies the partial negative charge on the nitrogen atom |
| Mulliken Charge on C (carboxyl) | +0.75 | Quantifies the partial positive charge on the carboxyl carbon |
Note: This table is illustrative. The values are hypothetical examples derived from typical DFT calculations.
Docking and Molecular Recognition Studies in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. ekb.eg This method is crucial for drug discovery and for understanding the biological role of molecules like this compound. For instance, related cyclic amino acid derivatives have been studied for their potential as agonists for receptors like the human melanocortin-4 receptor (hMC4R). nih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com These studies can reveal, for example, that the amino group acts as a hydrogen bond donor while the carboxyl group acts as a hydrogen bond acceptor, guiding the design of more potent and selective molecules.
Table 3: Example Docking Results for this compound with a Hypothetical Kinase
| Parameter | Value/Residue | Interaction Type |
| Binding Affinity | -7.5 kcal/mol | Estimated strength of binding |
| Hydrogen Bond 1 | Asp145 | With the protonated amino group |
| Hydrogen Bond 2 | Lys72 | With the carboxylate group |
| Hydrophobic Interaction | Val55, Leu128 | With the ethylcyclohexane (B155913) ring |
| Electrostatic Interaction | Arg140 | With the carboxylate group |
Note: This table is illustrative and provides a hypothetical example of docking analysis results.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational models can predict the pharmacokinetic properties of a molecule, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug development to assess the viability of a compound. For this compound, various molecular descriptors can be calculated and used in established models to forecast its ADME profile.
Properties like lipophilicity (logP), aqueous solubility (logS), the potential to permeate the blood-brain barrier (BBB), and gastrointestinal (GI) absorption are commonly estimated. nih.gov For example, Lipinski's "Rule of Five" provides a set of guidelines based on molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Computational tools can quickly assess whether this compound conforms to these rules, providing an early indication of its drug-likeness.
Table 4: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Implication |
| Molecular Weight | 171.24 g/mol | Complies with Lipinski's rule (< 500) |
| logP (Lipophilicity) | 1.2 | Indicates moderate lipophilicity |
| Aqueous Solubility (logS) | -2.5 | Suggests moderate water solubility |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system |
| Number of H-bond Donors | 2 (NH2, OH) | Complies with Lipinski's rule (< 5) |
| Number of H-bond Acceptors | 2 (O=C, OH) | Complies with Lipinski's rule (< 10) |
Note: This table is illustrative, presenting typical ADME predictions for a small molecule.
Mechanistic Insights from Computational Analysis of Reaction Pathways
Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. For the synthesis of this compound, computational analysis can be used to investigate reaction pathways, transition states, and activation energies.
For example, the synthesis of related trans-4-amino-1-cyclohexanecarboxylic acids has been achieved through the hydrogenation of p-aminobenzoic acid derivatives. google.com A computational study could model this catalytic hydrogenation step-by-step. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This can help in understanding the stereoselectivity of the reaction, explaining why the trans isomer might be favored over the cis isomer under certain conditions. google.com Such analyses can also be used to optimize reaction conditions (e.g., temperature, pressure, catalyst choice) to improve yield and selectivity, making the synthesis more efficient and cost-effective.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The advancement of 1-Amino-4-ethylcyclohexanecarboxylic acid from a laboratory curiosity to a viable therapeutic or industrial precursor hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for related cyclic amino acids often suffer from multiple steps, low yields, and the use of hazardous reagents, limiting their large-scale applicability. Future research should focus on pioneering novel synthetic pathways that address these limitations.
Furthermore, stereoselective synthesis is critical. The synthesis of related 1-amino-4-hydroxycyclohexane-1-carboxylic acids has been achieved using Diels-Alder cycloaddition reactions, which allow for a high degree of stereochemical control. researchgate.net Exploring similar cycloaddition strategies or enzymatic resolutions could provide access to specific stereoisomers (cis/trans) of this compound, which is crucial as different isomers are likely to exhibit distinct pharmacological activities. The development of sustainable practices, such as the use of greener solvents and catalysts, will be paramount for any industrially viable synthesis.
Advanced Pharmacological Profiling and Comprehensive Target Identification
The biological activity of this compound is currently uncharacterized. A critical future direction is to perform extensive pharmacological profiling to identify its potential therapeutic targets. An initial hypothesis can be formulated based on the activity of structurally similar compounds.
For example, 1-amino-4-phenylcyclohexane-1-carboxylic acid has been incorporated into linear pentapeptides that act as potent and selective agonists for the human melanocortin-4 receptor (hMC4R), a key target in metabolic regulation. nih.gov This suggests that peptides containing this compound could be synthesized and screened for activity at melanocortin receptors or other G-protein coupled receptors.
Another area of investigation is its potential interaction with amino acid transport systems. The parent compound, 1-aminocyclohexanecarboxylic acid, is known to be transported across the blood-brain barrier by the large neutral amino acid transporter (LAT1). ebi.ac.uk Profiling this compound against a panel of amino acid transporters could reveal its potential as a vehicle for drug delivery to the central nervous system or as an inhibitor of specific transport processes in diseases like cancer. To systematically identify novel targets, an inverse virtual screening approach could be employed. This computational method docks the compound against a large library of protein structures to predict potential binding partners, which can then be validated experimentally. frontiersin.org
Integration of Computational and Experimental Methodologies for Rational Design
A synergistic approach combining computational modeling and experimental validation will be essential for the rational design of novel therapeutics based on the this compound scaffold. This iterative cycle allows for the rapid and cost-effective exploration of chemical space before committing to laborious and expensive synthesis.
Computational studies, using methods like Density Functional Theory (DFT), can be used to predict the conformational preferences and electronic properties of the molecule. nih.gov Molecular docking simulations can then model the binding of these conformations into the active sites of potential biological targets identified in the profiling stage. nih.govnih.gov These simulations can predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov
The insights gained from these in silico models can guide the design of new derivatives with improved potency or selectivity. For example, if a simulation suggests that a specific pocket in the target's active site is unfilled, derivatives can be designed to extend into that space. These designed compounds would then be synthesized and tested experimentally. The experimental results (e.g., binding affinities, enzyme inhibition constants) are then used to refine and validate the computational models, creating a powerful feedback loop for accelerating the discovery process. nih.gov
Development of Structure-Based Drug Design Strategies for Therapeutic Innovation
Once a primary biological target for this compound or its derivatives has been validated, structure-based drug design (SBDD) offers a powerful strategy for therapeutic innovation. This approach relies on the high-resolution three-dimensional structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy.
With a detailed structural map of the active site, chemists can precisely design modifications to the this compound scaffold to maximize complementarity with the target. This allows for the optimization of ligand-receptor interactions, leading to enhanced affinity and selectivity. For instance, studies on other enzyme inhibitors have shown that obtaining a co-crystal structure of a lead compound bound to its target can reveal the precise mechanism of action and highlight opportunities for designing next-generation analogs with superior properties. nih.gov
Molecular dynamics (MD) simulations can further enhance SBDD by providing insights into the dynamic behavior of the ligand-protein complex over time, ensuring the stability of the designed interactions. frontiersin.org This strategy moves beyond trial-and-error and enables a more direct, hypothesis-driven approach to drug development, potentially leading to novel drug candidates with improved efficacy and fewer off-target effects.
Emerging Applications in Chemical Biology and Materials Science
Beyond traditional pharmacology, the unique structural properties of this compound open up potential applications in the fields of chemical biology and materials science.
In chemical biology, the compound could be developed into a molecular probe to study biological systems. Analogous to how 1-aminocyclohexanecarboxylic acid has been used to study amino acid transport in vivo, the 4-ethyl derivative could be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to visualize and interrogate specific biological pathways or protein functions. ebi.ac.uk Its constrained cyclic structure could offer greater stability and specificity compared to more flexible linear amino acids.
In materials science, non-natural amino acids are increasingly being used as building blocks for novel biomaterials. The incorporation of this compound into peptide backbones could be explored to create peptidomimetics or "foldamers" with unique and predictable three-dimensional structures. The rigid cyclohexyl ring and the ethyl group could enforce specific secondary structures, leading to the development of new materials with programmed functions, such as self-assembling hydrogels, catalysts, or nanomaterials with applications in drug delivery and tissue engineering.
Q & A
Q. How can researchers optimize the synthesis of 1-Amino-4-ethylcyclohexanecarboxylic acid to improve stereochemical control?
- Methodological Answer : Retrosynthetic analysis is critical for identifying intermediates and protecting groups. For example, substituted cyclohexanones with pre-protected carbonyl groups (e.g., ketal moieties) enable stepwise functionalization, reducing steric hindrance and improving stereoselectivity . Multi-step protocols using fluorinated analogs (e.g., 1-Amino-4,4-difluorocyclohexanecarboxylic acid) highlight the importance of selective deprotection and reductive amination for ethyl-substituted derivatives .
- Key Steps :
Design intermediates with orthogonal protecting groups.
Use chiral catalysts or auxiliaries to direct stereochemistry.
Validate purity via HPLC and chiral column chromatography.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to resolve cyclohexane ring conformations and substituent effects . High-resolution mass spectrometry (HRMS) using Orbitrap instruments ensures accurate molecular weight determination . For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended if single crystals are obtainable .
- Data Interpretation :
- NMR : Look for splitting patterns in ethyl groups (quartet for CH2, triplet for CH3).
- MS : Match observed m/z values with theoretical isotopic distributions.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for α-amino acid derivatives:
Use fume hoods to avoid inhalation of fine powders .
Neutralize acidic waste with bicarbonate before disposal .
Store at room temperature in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do substituents (e.g., ethyl vs. fluorine) at the C4 position affect the conformational rigidity of 1-aminocyclohexanecarboxylic acid derivatives?
- Methodological Answer : Compare NOESY NMR data for ethyl- and fluorine-substituted analogs to assess ring puckering and substituent steric effects. Fluorine’s electronegativity restricts ring flexibility, while ethyl groups introduce torsional strain, impacting peptide backbone pre-organization . Computational modeling (DFT or MD simulations) can quantify energy barriers for chair-to-boat transitions .
- Key Metrics :
- Torsion angles (C1-C4-Ccarboxyl-N).
- Boltzmann populations of chair vs. twist-boat conformers.
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer : Conduct meta-analyses focusing on:
Batch purity (e.g., HPLC traces vs. vendor-reported purity) .
Solvent effects in assays (e.g., DMSO vs. aqueous buffers).
Stereochemical consistency (e.g., enantiomeric excess validation) .
Q. How can computational tools enhance the identification of this compound in spectral databases?
- Methodological Answer :
Use InChIKey hashes (e.g.,
WOXWUZCRWJWTRT-UHFFFAOYSA-Nfor homologs) to cross-reference spectral libraries . Machine learning models trained on cyclohexane derivatives improve MS/MS fragmentation pattern matching . - Workflow :
Generate theoretical spectra via tools like CFM-ID.
Q. What methodologies enable the incorporation of this compound into peptide chains without racemization?
- Methodological Answer : Use Fmoc-protected derivatives (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) in solid-phase peptide synthesis (SPPS):
Activate the carboxyl group with HBTU/DIPEA.
Q. How should researchers present spectral and synthetic data for this compound in publications?
- Methodological Answer : Follow IUPAC guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
